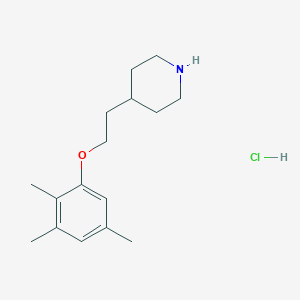![molecular formula C12H19ClN2O B1397554 3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride CAS No. 1220037-86-4](/img/structure/B1397554.png)
3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a significant area of research in organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives . One of the most vital strategies for the synthesis of piperidine derivatives is the [3+3] cycloaddition method .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is similar to the most basic aromatic molecule, benzene, with an N-atom replacing one of the C-H groups .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques : 3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride has been synthesized through various methods, including the hydrogenation of ethyl 2-pyrrolylacetate and diethyl 2-pyrrolylmethylenemalonate, yielding related compounds like 2-pyrrolidylacetic acid and β-(2-pyrrolidyl)propionic acid hydrochloride (Tsui & Wood, 1979).
Molecular and Crystal Structures : Studies have been conducted to determine the molecular and crystal structures of similar compounds, like 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine and 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, which are used as model compounds to understand the impact of hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Pharmacological Studies
Anti-Acetylcholinesterase Activity : Research has been done on derivatives of piperidine, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, for their anti-acetylcholinesterase activity, which is significant in the development of treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Anticancer Properties : Some piperidine derivatives have shown potential as cytotoxic and anticancer agents, highlighting their application in cancer therapy research (Dimmock et al., 1998).
Chemical Interaction Studies
Allosteric Modulation Studies : Piperidine compounds have been studied for their role in allosteric modulation of receptors, such as the cannabinoid CB1 receptor, indicating their potential in developing novel therapeutic strategies (Price et al., 2005).
Volumetric Properties in Solutions : The volumetric properties of piperidine derivatives in aqueous solutions have been compared, contributing to the understanding of their behavior in various solvents, which is critical in formulation studies (Kul et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-piperidin-3-ylethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-3-11(9-13-6-1)5-8-15-12-4-2-7-14-10-12;/h2,4,7,10-11,13H,1,3,5-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNALYAGBVXROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{2-[(2,4-Dichlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397471.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397472.png)

![3-{[(4-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397479.png)

![2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397482.png)
![2-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397484.png)
![4-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397485.png)
![3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397487.png)
![3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397489.png)
![4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397490.png)
![3-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397491.png)
![4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397492.png)
![2-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397493.png)